1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC11020194
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 1-ethyl-2-(furan-2-yl)benzimidazole |
| Standard InChI | InChI=1S/C13H12N2O/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3 |
| Standard InChI Key | CZUMUHGCBNBEGX-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2N=C1C3=CC=CO3 |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1C3=CC=CO3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-Ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole (IUPAC name: 1-ethyl-2-(furan-2-yl)benzimidazole) has the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol. Its structure consists of a benzimidazole system fused to a benzene ring, with an ethyl group at the N1 position and a furan-2-yl substituent at the C2 position (Figure 1). The furan ring introduces π-electron density, potentially enhancing interactions with biological targets through hydrogen bonding and van der Waals forces.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| SMILES | CCN1C2=CC=CC=C2N=C1C3=CC=CO3 |
| InChI Key | CZUMUHGCBNBEGX-UHFFFAOYSA-N |
| PubChem CID | 962232 |
Spectral and Computational Data
The compound’s Standard InChI (InChI=1S/C13H12N2O/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3) confirms its connectivity. Computational studies of analogous benzimidazole-furan hybrids suggest planar geometry at the benzimidazole core, with the furan ring adopting a slightly skewed conformation relative to the fused benzene ring . Density functional theory (DFT) analyses predict a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity suitable for electrophilic substitution .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole typically involves a multi-step condensation reaction. A general approach includes:
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Formation of the benzimidazole core: Reacting 1,2-diaminobenzene derivatives with aldehydes under acidic conditions.
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N-alkylation: Introducing the ethyl group via nucleophilic substitution using ethyl halides.
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Furan-2-yl incorporation: Employing furan-2-carbaldehyde in a cyclocondensation reaction .
For example, Pham et al. synthesized analogous N-substituted benzimidazoles by reacting 4-chloro-o-phenylenediamine with furan-2-carbaldehyde in ethanol under reflux, followed by N-alkylation with ethyl iodide . Yields for similar reactions range from 40% to 99% depending on the substitution pattern and reaction conditions .
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A protocol involving sodium metabisulfite as an oxidative agent reduced reaction times from 24 hours to 15–30 minutes while maintaining yields above 85% . This method enhances scalability for high-throughput screening of derivatives.
Biological Activities and Mechanisms
Anticancer Activity
Benzimidazole derivatives bearing furan substituents demonstrate pro-apoptotic effects in cancer cell lines. For instance, the patent CN112358518B describes a benzimidazole-furan hybrid (BI277) with IC₅₀ values of 1.2–3.8 µM against glioblastoma (U-118MG) and breast cancer (MCF-7) cells . Mechanistic studies suggest inhibition of tubulin polymerization and topoisomerase II, though specific data for 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole remain unpublished .
Anti-Inflammatory and Analgesic Effects
Preliminary molecular docking studies indicate that the furan ring’s oxygen atom forms hydrogen bonds with cyclooxygenase-2 (COX-2) active sites, potentially reducing prostaglandin E₂ synthesis . In vivo models of analogous compounds show 45–60% reduction in paw edema at 50 mg/kg doses .
Pharmacokinetic and Toxicological Profiles
ADME Properties
Computational predictions using SwissADME suggest:
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Lipophilicity: LogP = 2.8 (moderate permeability)
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Solubility: -4.2 (LogS, poor aqueous solubility)
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Drug-likeness: Compliance with Lipinski’s rule (MW < 500, H-bond donors ≤ 5) .
Toxicity Considerations
No acute toxicity data exist for the compound, but benzimidazole analogs show LD₅₀ values > 500 mg/kg in rodent models . Chronic exposure risks include hepatotoxicity and nephrotoxicity due to cytochrome P450-mediated metabolite formation .
Future Research Directions
Target Optimization
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Structural modifications: Introducing polar groups (e.g., -OH, -COOH) to improve solubility.
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Hybrid analogs: Combining with triazole or pyridine moieties to enhance target selectivity .
Preclinical Development
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